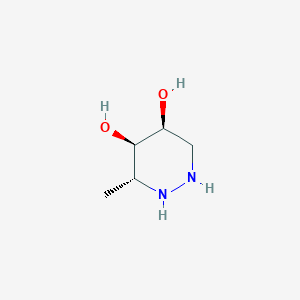
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED is a copolymer derived from styrene and maleic acid. This compound is characterized by the partial esterification of maleic acid with 2-butoxyethanol and termination with cumene. It is known for its versatile applications in various industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED typically involves the copolymerization of styrene and maleic anhydride, followed by partial esterification with 2-butoxyethanol. The reaction is usually carried out in the presence of a free radical initiator under controlled temperature conditions to ensure proper polymerization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers are mixed and polymerized under specific conditions. The process is optimized to achieve high yield and purity, with careful control over reaction parameters such as temperature, pressure, and initiator concentration .
Chemical Reactions Analysis
Types of Reactions
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The ester groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the polymer .
Scientific Research Applications
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED has a wide range of applications in scientific research:
Chemistry: Used as a dispersant for pigments and as a leveling agent in coatings.
Biology: Employed in the preparation of nanoparticles for drug delivery systems.
Medicine: Investigated for its potential use in biomedical applications, such as tissue engineering and drug delivery.
Industry: Utilized in the production of films, shampoos, and paper slurries
Mechanism of Action
The mechanism of action of POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED involves its interaction with various molecular targets. The ester groups can form hydrogen bonds with other molecules, while the styrene units provide hydrophobic interactions. These interactions contribute to the compound’s ability to act as a dispersant, leveling agent, and stabilizer in various applications .
Comparison with Similar Compounds
Similar Compounds
- POLY(STYRENE-CO-MALEIC ANHYDRIDE), PARTIAL PROPYL ESTER, CUMENE TERMINATED
- POLY(STYRENE-CO-MALEIC ANHYDRIDE), PARTIAL ISOOCTYL ESTER, CUMENE TERMINATED
- POLY(STYRENE-CO-MALEIC ANHYDRIDE), PARTIAL 2-BUTOXYETHYL ESTER, AMMONIUM SALT
Uniqueness
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED is unique due to its specific esterification with 2-butoxyethanol and cumene termination. This gives it distinct properties, such as enhanced solubility in ketones, ethers, and alkali, making it suitable for specialized applications in various industries .
Properties
CAS No. |
160611-50-7 |
|---|---|
Molecular Formula |
C21H18N2O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(2-chlorophenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1171170.png)
